3-(2-Methylbenzamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-Methylbenzamido)benzofuran-2-carboxamide is a compound that belongs to the benzofuran familyThe unique structure of this compound makes it a valuable compound for scientific research and drug discovery.
Mechanism of Action
Target of Action
The primary targets of 3-(2-Methylbenzamido)benzofuran-2-carboxamide are currently unknown. This compound is a benzofuran derivative, and many benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Given the biological activities of benzofuran derivatives, it can be hypothesized that this compound may have potential effects at the molecular and cellular levels . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood Factors such as pH, temperature, and presence of other molecules can potentially affect the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbenzamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation reactions. One common synthetic route starts with benzofuran-2-carboxylic acid as the precursor. The process involves the following steps :
8-Aminoquinoline Installation: The benzofuran-2-carboxylic acid is first converted to an 8-aminoquinoline derivative.
C–H Arylation: Palladium-catalyzed C–H arylation is used to introduce a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
Transamidation: The C3-arylated benzofuran products undergo a one-pot, two-step transamidation procedure, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzofuran scaffold allows for substitution reactions, where different substituents can be introduced at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions can introduce various aryl or alkyl groups at specific positions on the benzofuran scaffold .
Scientific Research Applications
3-(2-Methylbenzamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in material science for the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Dronedarone: Another antiarrhythmic medication.
Vilazodone: An antidepressant.
Uniqueness
3-(2-Methylbenzamido)benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran scaffold, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .
Properties
IUPAC Name |
3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-6-2-3-7-11(10)17(21)19-14-12-8-4-5-9-13(12)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGFPYPXOUIFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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